Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (molecular formula: C₂₃H₁₉NO₅S₂, molecular weight: 453.53 g/mol) is a sulfamoyl-substituted benzothiophene derivative characterized by a phenoxy group attached to the para position of the sulfamoyl-linked phenyl ring .
Properties
IUPAC Name |
ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S2/c1-2-28-23(25)21-22(19-10-6-7-11-20(19)30-21)31(26,27)24-16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-15,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWQCTUMZBTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by the presence of a sulfamoyl group and an ethyl ester. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O4S2
- Molecular Weight : 378.47 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. A study demonstrated that related sulfamoyl derivatives showed significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Activity
The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Preliminary studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors, potentially inhibiting their activity and leading to altered cellular responses.
- Cellular Pathway Modulation : The compound may affect key signaling pathways that regulate cell growth and apoptosis, thus influencing cancer cell viability.
Case Studies
- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines indicated that derivatives of benzothiophene demonstrated cytotoxic effects, with IC50 values ranging from 10 to 30 µM. These results highlight the potential of such compounds in cancer therapy .
- Inhibition Studies : In vitro studies have shown that related compounds can inhibit the growth of pathogenic bacteria, with minimum inhibitory concentrations (MIC) reported between 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in substituents on the sulfamoyl-linked phenyl ring. Key comparisons include:
Key Observations :
- Substituent Effects: The 4-phenoxy group in the target compound increases steric bulk and aromaticity compared to smaller substituents (e.g., methyl, bromo). This may enhance π-π stacking interactions in biological systems .
- Molecular Weight : The target compound has the highest molecular weight (453.53 g/mol), which could influence solubility and pharmacokinetic properties relative to lighter analogs like the methyl-substituted derivative (375.46 g/mol) .
- Halogenated Analogs : The bromo-substituted variant (440.33 g/mol) may serve as a synthetic intermediate for further functionalization via Suzuki-Miyaura couplings , while the fluoro-methyl derivative (393.45 g/mol) leverages fluorine’s electronegativity for improved metabolic stability .
Crystallographic and Structural Insights
Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) are critical for confirming the three-dimensional configurations of these compounds . For instance:
- The methyl-substituted analog’s crystal structure () would reveal bond angles and packing motifs distinct from the phenoxy-substituted target compound due to differences in substituent size and polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
